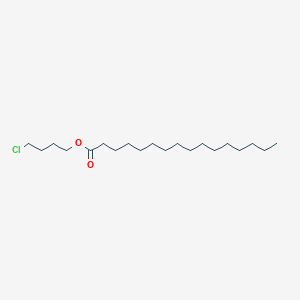

Hexadecanoic acid, 4-chlorobutyl ester

Description

Properties

CAS No. |

72165-61-8 |

|---|---|

Molecular Formula |

C20H39ClO2 |

Molecular Weight |

347.0 g/mol |

IUPAC Name |

4-chlorobutyl hexadecanoate |

InChI |

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h2-19H2,1H3 |

InChI Key |

AVGCCERIVOYLCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts method involves reacting THF with hexadecanoic acid and HCl in the presence of Lewis acid catalysts such as stannic chloride (SnCl₄) or ferric chloride (FeCl₃). The mechanism proceeds through THF’s ring opening, where the catalyst coordinates to the ether oxygen, polarizing the C–O bond. Nucleophilic attack by chloride (from HCl) at the β-carbon generates a chlorinated carbocation, which subsequently reacts with the carboxylic acid to form the ester (Fig. 1).

Reaction Conditions

Workup and Purification

Post-reaction, the mixture is quenched with water to remove unreacted HCl and catalyst residues. Fractional distillation under reduced pressure isolates the ester, though the high molecular weight of hexadecanoic acid necessitates careful temperature control to prevent decomposition.

Example Protocol

- Combine THF (0.69 mol), hexadecanoic acid (0.35 mol), and concentrated HCl (0.31 mol).

- Add SnCl₄ (15 wt%) dropwise under stirring at 40°C.

- Reflux at 80°C for 6 hours.

- Wash with water, dry over Na₂SO₄, and distill under vacuum (0.1 mmHg, 180–190°C).

Yield : ~75–80% (estimated from analogous acetic acid systems).

Zinc Chloride-Catalyzed Acylation with Hexadecanoyl Chloride

Streamlined Synthesis via Acyl Chlorides

This method employs hexadecanoyl chloride and THF under ZnCl₂ catalysis, bypassing the need for free HCl. The acyl chloride’s high reactivity enables milder conditions (25–40°C) and shorter reaction times (2–4 hours).

Reaction Conditions

Purification Advantages

The absence of aqueous HCl simplifies workup: direct reduced-pressure distillation (100–120°C, 0.5 mmHg) yields >90% pure product without chromatography.

Example Protocol

- Mix THF (0.7 mol) and hexadecanoyl chloride (0.7 mol).

- Add ZnCl₂ (7 wt%) under nitrogen at 30°C.

- Stir for 3 hours, then distill under vacuum.

Comparative Analysis of Methodologies

Efficiency and Practicality

Side Reactions and Byproducts

- Friedel-Crafts Route : Competing diester formation (e.g., 1,4-diacetoxybutane) if HCl is deficient.

- Acyl Chloride Route : Minimal byproducts due to stoichiometric control.

Industrial Scalability and Process Design

Continuous-Flow Systems for Friedel-Crafts Synthesis

Fixed-bed reactors with immobilized SnCl₄ on silica enable continuous production, achieving space-time yields of 0.5–1.0 kg/L·h. Catalyst recycling remains challenging due to leaching.

Batch Reactors for Acyl Chloride Method

Batch processes dominate here, with ZnCl₂ recovered via filtration and reused for 3–5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions: Hexadecanoic acid, 4-chlorobutyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexadecanoic acid and 4-chlorobutanol.

Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed:

Hydrolysis: Hexadecanoic acid and 4-chlorobutanol.

Reduction: Hexadecanol and 4-chlorobutanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 4-chlorobutyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of hexadecanoic acid, 4-chlorobutyl ester involves its interaction with various molecular targets and pathways. The ester can undergo hydrolysis to release hexadecanoic acid and 4-chlorobutanol, which may exert biological effects through their interactions with cellular membranes and enzymes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The substituent group significantly influences molecular weight, solubility, and lipophilicity. A comparative overview is provided below:

Key Observations :

- Chlorobutyl vs.

- Nitrophenyl vs. Chlorobutyl : The nitro group introduces polarity, which may reduce cellular uptake compared to the chlorobutyl analogue.

Antimicrobial Properties :

- Methyl Ester : Exhibits antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Ethyl Ester : Reported in Durio zibethinus and Lantana camara extracts with pesticidal and antimicrobial effects .

- 4-Chlorobutyl Ester (Hypothetical) : Chlorine’s electronegativity may enhance interactions with microbial membranes, though toxicity risks require evaluation.

Antioxidant and Anti-inflammatory Effects :

- Dihydroxypropyl Ester : Found in Aquilegia oxysepala and chestnut extracts, linked to anti-inflammatory activity .

- Methyl/Ethyl Esters: Antioxidant properties noted in corn silk and Parthenium hysterophorus extracts .

Anticancer Potential :

- Hexadecanoic Acid (Parent Compound): Demonstrates antitumor activity in Ranunculus ternatus extracts .

- Dihydroxypropyl Ester : Implicated in apoptosis induction via glycerolipid signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.